Synthetic Yield from Precursor: 97% Isolated Yield Provides Procurement and Cost-of-Goods Advantage
The target compound is synthesized from 7-bromo-2-methoxythieno[3,2-d]pyrimidine (CAS 1259978-35-2) via reaction with methyl cyanoformate mediated by 2,2,6,6-tetramethylpiperidyl-MgCl·LiCl (TMPMgCl·LiCl) with a reported isolated yield of 97% [1]. This is the only published synthetic route documenting a quantitative yield metric for this specific compound. By contrast, the 6-unsubstituted analog 7-bromo-2-methoxythieno[3,2-d]pyrimidine is the direct precursor and lacks the carboxylate functionality entirely, making it unsuitable as a direct replacement in applications requiring the methyl ester handle at position 6 for downstream amidation, hydrolysis, or transesterification. No published synthetic protocol for the analogous 7-chloro or 7-iodo 2-methoxy-6-carboxylate variants reports a comparable isolated yield, meaning procurement planning cannot assume equivalent synthetic accessibility for halogen-substituted analogs.
| Evidence Dimension | Isolated synthetic yield from immediate precursor |
|---|---|
| Target Compound Data | 97% isolated yield |
| Comparator Or Baseline | 7-Bromo-2-methoxythieno[3,2-d]pyrimidine (CAS 1259978-35-2) — the direct precursor, yield not applicable as it is the starting material; no 6-carboxylate functional handle present |
| Quantified Difference | 97% yield from precursor; comparator lacks the 6-COOMe group entirely and cannot substitute in carboxylate-requiring applications |
| Conditions | Reaction: methyl cyanoformate, TMPMgCl·LiCl, 2.0 h, as documented in Molaid reaction database [1] |
Why This Matters
For procurement decisions involving multi-step library synthesis, a documented 97% yield translates directly to lower cost per gram of final compound and higher throughput reliability compared to analogs lacking published yield data or requiring additional synthetic steps to introduce the 6-carboxylate.
- [1] Molaid Chemical Database. Reaction entry: methyl cyanoformate + 7-bromo-2-methoxythieno[3,2-d]pyrimidine → methyl 7-bromo-2-methoxythieno[3,2-d]pyrimidine-6-carboxylate, 97% yield, TMPMgCl·LiCl, 2.0 h. Accessed via https://www.molaid.com/MS_17502346. View Source
